molecular formula C18H19N5O4S B2937250 methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 852048-02-3

methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No.: B2937250
CAS No.: 852048-02-3
M. Wt: 401.44
InChI Key: HQQZAFNEHOEENE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Antibacterial Activity

A study on a novel derivative of pyrimidine that contains the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated its antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This finding suggests that compounds with a similar structure could be explored for their antibacterial properties (Lahmidi et al., 2019).

Biological Activities

Another research focused on novel thiopyrimidine-glucuronide compounds, highlighting the process of synthesizing dihydropyrimidine derivatives and investigating their biological activities. The structural formation of these compounds might offer insights into the therapeutic potential of related chemical structures (Wanare).

Antitumor Activity

Investigations into thieno[3,2-d]pyrimidine derivatives revealed significant antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests that compounds within this structural family have potential as anticancer agents (Hafez & El-Gazzar, 2017).

Dihydrofolate Reductase Inhibitors

A study provided structural insights into dihydropyrimidine-5-carbonitrile derivatives as potential dihydrofolate reductase inhibitors. This class of inhibitors is crucial for developing drugs against various diseases, indicating the potential medical application of related structures (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Some related compounds have shown antimicrobial activity, potentially due to the inhibition of certain enzymes .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and investigating its mechanism of action .

Properties

IUPAC Name

methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10-5-4-6-13(7-10)23-14(8-12-9-15(24)20-17(26)19-12)21-22-18(23)28-11(2)16(25)27-3/h4-7,9,11H,8H2,1-3H3,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZAFNEHOEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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